6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-a]pyridine skeleton is a key structure in many drugs and biologically active compounds, making it a significant area of study in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions (MCRs) and cascade reactions can be applied to scale up the synthesis for industrial purposes. These methods offer high atom economy, minimum time and cost, and straightforward experimental procedures .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The direct functionalization of the imidazo[1,2-a]pyridine scaffold is considered one of the most efficient strategies for constructing its derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity . The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various pharmacological outcomes .
Comparison with Similar Compounds
- 2-Ethyl-6-chloro imidazo[1,2-a]pyridine
- 1-Azaindolizine
- 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Comparison: 6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . Compared to other imidazo[1,2-a]pyridine derivatives, it exhibits enhanced potency against certain microbial strains and cancer cells .
Properties
Molecular Formula |
C14H11N3O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
6-methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O2/c1-10-6-7-14-15-12(9-16(14)8-10)11-4-2-3-5-13(11)17(18)19/h2-9H,1H3 |
InChI Key |
FBSOBXLMJFUWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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